molecular formula C8H3BrN2S B1596552 Propanedinitrile, [(5-bromo-2-thienyl)methylene]- CAS No. 81020-78-2

Propanedinitrile, [(5-bromo-2-thienyl)methylene]-

Cat. No. B1596552
CAS RN: 81020-78-2
M. Wt: 239.09 g/mol
InChI Key: GFTOPUBXWAVPQJ-UHFFFAOYSA-N
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Description

Propanedinitrile, [(5-bromo-2-thienyl)methylene] is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is also known as BTCPN and has a molecular formula of C7H3BrN2S.

Scientific Research Applications

Propanedinitrile, [(5-bromo-2-thienyl)methylene] has potential applications in various fields of scientific research. One of the major applications is in the field of organic electronics. This compound can be used as a building block for the synthesis of organic electronic materials such as organic field-effect transistors and organic photovoltaic devices. It has also been studied for its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of propanedinitrile, [(5-bromo-2-thienyl)methylene] is not fully understood. However, it has been suggested that this compound may act as a nucleophile and can undergo Michael addition reactions with various electrophiles.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of propanedinitrile, [(5-bromo-2-thienyl)methylene]. However, it has been reported that this compound can inhibit the growth of certain cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the major advantages of propanedinitrile, [(5-bromo-2-thienyl)methylene] is its ease of synthesis. This compound can be synthesized using simple laboratory techniques and equipment. However, one of the limitations is its limited solubility in common solvents, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research on propanedinitrile, [(5-bromo-2-thienyl)methylene]. One direction is to explore its potential applications in the field of organic electronics and to develop new materials based on this compound. Another direction is to investigate its potential applications in the field of medicinal chemistry, particularly as an anticancer agent. Additionally, further studies are needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound.

properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2S/c9-8-2-1-7(12-8)3-6(4-10)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTOPUBXWAVPQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70351773
Record name Propanedinitrile, [(5-bromo-2-thienyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

81020-78-2
Record name Propanedinitrile, [(5-bromo-2-thienyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70351773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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